2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate
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Overview
Description
2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate is a chemical compound with a molecular formula of C12H21NO3. It is a derivative of pyrrolidinone and is known for its potential applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a pyrrolidinone ring attached to an ethyl hexanoate group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate typically involves the reaction of pyrrolidinone with ethyl hexanoate under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate: A structurally similar compound with applications in pharmaceuticals.
Piracetam: Known for its nootropic effects, it shares the pyrrolidinone core structure.
Pramiracetam: Another nootropic compound with a similar pyrrolidinone structure but different functional groups.
Uniqueness
2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate is unique due to its specific combination of the pyrrolidinone ring and the ethyl hexanoate group
Properties
CAS No. |
66397-81-7 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl hexanoate |
InChI |
InChI=1S/C12H21NO3/c1-2-3-4-7-12(15)16-10-9-13-8-5-6-11(13)14/h2-10H2,1H3 |
InChI Key |
AUUFKLCUKQITPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCN1CCCC1=O |
Origin of Product |
United States |
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